

Comprehensive Synthesis Guide: 3-(4-Iodophenoxy)pyrrolidine Hydrochloride

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Compound of Interest

Compound Name:	3-(4-Iodophenoxy)pyrrolidine hydrochloride
CAS No.:	1220019-06-6
Cat. No.:	B1395416

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Part 1: Executive Summary & Strategic Analysis

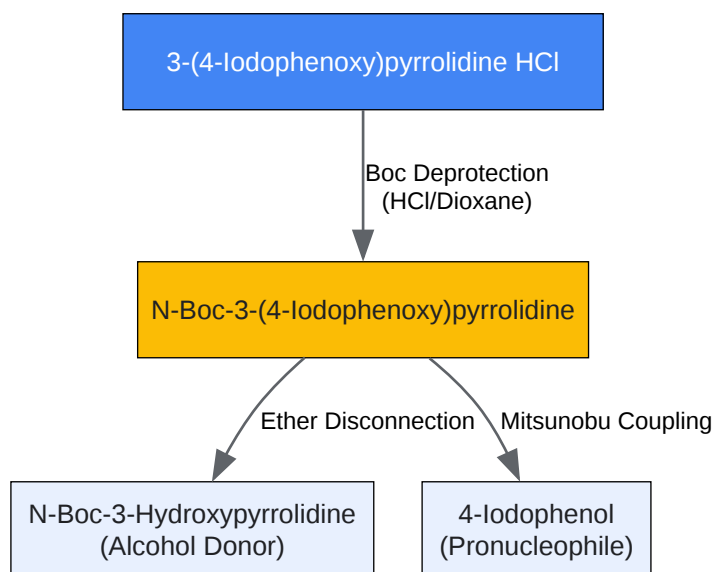
3-(4-Iodophenoxy)pyrrolidine hydrochloride is a high-value heterocyclic scaffold, primarily utilized as a "warhead" intermediate in medicinal chemistry. The 4-iodophenoxy moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the rapid diversification of the pyrrolidine core.

This guide details the Mitsunobu Etherification pathway as the "Gold Standard" for synthesis. Unlike Nucleophilic Aromatic Substitution (S_NAr), which often requires harsh conditions (high heat, strong bases) that can degrade sensitive functionalities, the Mitsunobu reaction proceeds under mild, neutral conditions and offers predictable stereochemical inversion. This is critical when synthesizing chiral variants (e.g., (S)-3-(4-iodophenoxy)pyrrolidine from (R)-N-Boc-3-pyrrolidinol).

Retrosynthetic Analysis

The strategic disconnection occurs at the ether linkage. The most logical precursors are N-Boc-3-hydroxypyrrolidine and 4-iodophenol. The tert-butoxycarbonyl (Boc) group is essential to

mask the secondary amine, preventing side reactions (N-alkylation) and ensuring solubility in organic solvents.



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Figure 1: Retrosynthetic breakdown of the target molecule showing the ether disconnection strategy.

Part 2: Primary Synthesis Pathway (Mitsunobu Protocol)

Phase 1: Ether Formation via Mitsunobu Coupling

This step constructs the C-O bond. The reaction is driven by the formation of a strong phosphorous-oxygen bond (triphenylphosphine oxide).

Mechanism & Stereochemistry: The reaction proceeds via an SN2 mechanism. The phosphine activates the alcohol oxygen, converting it into a good leaving group (alkoxyphosphonium salt). The phenol then attacks the carbon from the backside, displacing the phosphine oxide.

- **Critical Note:** If starting with chiral (R)-N-Boc-3-pyrrolidinol, the product will have the (S)-configuration.

Reagents:

- Substrate: N-Boc-3-hydroxypyrrolidine (1.0 equiv)
- Nucleophile: 4-Iodophenol (1.1 equiv)
- Reductant: Triphenylphosphine () (1.2 equiv)
- Oxidant: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)
- Solvent: Anhydrous Tetrahydrofuran (THF)

Experimental Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
- Dissolution: Charge the flask with N-Boc-3-hydroxypyrrolidine (10.0 mmol, 1.87 g), 4-iodophenol (11.0 mmol, 2.42 g), and (12.0 mmol, 3.15 g). Dissolve in anhydrous THF (50 mL).
- Cooling: Cool the solution to 0 °C using an ice/water bath.
- Addition: Add DIAD (12.0 mmol, 2.36 mL) dropwise over 15 minutes. Caution: Exothermic reaction. Maintain temperature < 5 °C.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 12–16 hours.[1] Monitor by TLC (Hexanes:EtOAc 4:1) or LCMS.
- Workup: Concentrate the reaction mixture under reduced pressure.
- Purification: The crude residue will contain significant (triphenylphosphine oxide). Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of . Filter off the solids.[2] Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

- Yield Expectation: 75–85% as a colorless or pale yellow oil/solid.

Phase 2: N-Boc Deprotection & Salt Formation

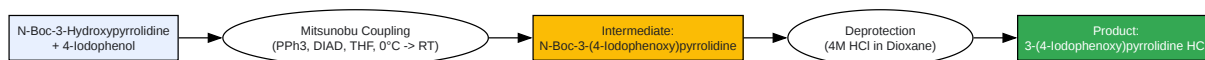
The final step removes the protecting group to release the secondary amine as a stable hydrochloride salt.

Reagents:

- Substrate: N-Boc-3-(4-iodophenoxy)pyrrolidine (from Phase 1)
- Acid: 4M HCl in 1,4-Dioxane (excess, ~10 equiv)
- Solvent: 1,4-Dioxane (or MeOH for solubility)

Experimental Protocol:

- Dissolution: Dissolve the purified N-Boc intermediate (approx. 7.5 mmol) in 1,4-dioxane (10 mL).
- Acidification: Cool to 0 °C. Slowly add 4M HCl in dioxane (20 mL).
- Reaction: Stir at room temperature for 2–4 hours. A white precipitate (the product salt) typically forms.
- Isolation:
 - If precipitate forms: Filter the solid, wash with diethyl ether () to remove residual Boc-byproducts, and dry under vacuum.
 - If no precipitate: Concentrate the solvent in vacuo. Triturate the residue with or to induce crystallization.
- Final Product: **3-(4-Iodophenoxy)pyrrolidine hydrochloride**.



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Figure 2: Step-by-step reaction workflow from starting materials to final salt.

Part 3: Analytical Profile & Characterization

To validate the synthesis, the following analytical data should be obtained. Note that specific shifts may vary slightly based on concentration and solvent (DMSO-

vs

).

Technique	Expected Signal / Result	Structural Assignment
LCMS	[M+H] ⁺ = ~290.0 (Free base mass)	Confirms molecular weight (Iodine isotope pattern is distinct).
¹ H NMR (DMSO-)	δ 9.3-9.6 (br s, 2H)	Ammonium protons (
δ 7.60 (d, J=8.8 Hz, 2H)	Aromatic protons ortho to Iodine.).
δ 6.85 (d, J=8.8 Hz, 2H)	Aromatic protons ortho to Ether.	
δ 5.10 (m, 1H)	CH at the 3-position (Ether linkage).	
δ 3.20 - 3.50 (m, 4H)	Pyrrolidine ring protons adjacent to Nitrogen.	
δ 2.05 - 2.25 (m, 2H)	Pyrrolidine ring protons.	
¹³ C NMR	~157 ppm (C-O), ~138 ppm (C-I), ~83 ppm (C-I attached)	Characteristic aromatic carbons.

Part 4: Safety, Troubleshooting & References

Safety Considerations

- Iodinated Compounds: Organic iodides can be light-sensitive. Store the final product in amber vials.
- DIAD/DEAD: These azo compounds are shock-sensitive and can decompose violently if heated. Store cold and never distill to dryness.
- Triphenylphosphine Oxide (

): A notorious byproduct that is difficult to remove. If chromatography is difficult, use polymer-bound triphenylphosphine (PS-PPh₃) to simplify workup by filtration.

Troubleshooting

- Low Yield in Step 1: Ensure reagents are anhydrous. Water destroys the betaine intermediate. If the phenol is sterically hindered (unlikely for 4-iodophenol), switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and .
- Incomplete Deprotection: If the Boc group is stubborn, ensure the HCl/Dioxane is fresh. Alternatively, use Trifluoroacetic acid (TFA) in DCM (1:1), though this yields the TFA salt, requiring an ion exchange to get the HCl salt.

References

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